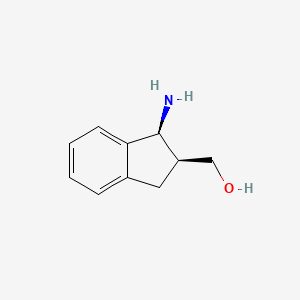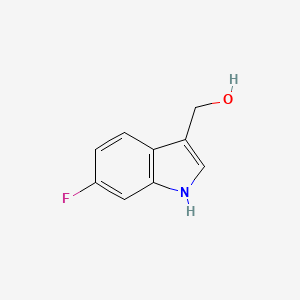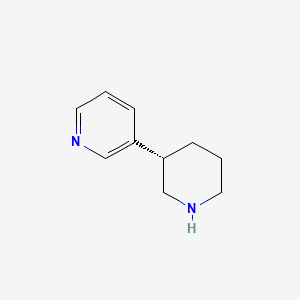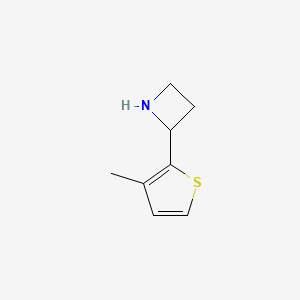
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a chiral compound with the molecular formula C9H11NOThis compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors like indinavir .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:
Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.
Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has a wide range of scientific research applications:
作用機序
The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.
類似化合物との比較
Similar Compounds
- (1R,2S)-(+)-cis-1-Amino-2-indanol
- (1R,2R)-(-)-trans-1-Amino-2-indanol
- (1S,2S)-(+)-trans-1-Amino-2-indanol
Uniqueness
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific chiral configuration, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1 |
InChIキー |
NUYCSMIPFIJMQL-SCZZXKLOSA-N |
異性体SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO |
正規SMILES |
C1C(C(C2=CC=CC=C21)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)

![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)


![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)



![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)


